4-Borono-3-ethoxy-5-fluorobenzoic acid
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Overview
Description
4-Borono-3-ethoxy-5-fluorobenzoic acid is a boronic acid derivative with the molecular formula C9H10BFO5. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the borylation of 3-ethoxy-5-fluorobenzoic acid using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the boronic acid functionality .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-ethoxy-5-fluorobenzoic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and aryl or vinyl halides.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Borono-3-ethoxy-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-Borono-3-ethoxy-5-fluorobenzoic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid functionality interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
- 4-Borono-3-fluorobenzoic acid
- 4-Borono-3-methoxybenzoic acid
- 4-Borono-3-chlorobenzoic acid
Comparison: 4-Borono-3-ethoxy-5-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C9H10BFO5 |
---|---|
Molecular Weight |
227.98 g/mol |
IUPAC Name |
4-borono-3-ethoxy-5-fluorobenzoic acid |
InChI |
InChI=1S/C9H10BFO5/c1-2-16-7-4-5(9(12)13)3-6(11)8(7)10(14)15/h3-4,14-15H,2H2,1H3,(H,12,13) |
InChI Key |
FKACDFOMKMLODP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C(=O)O)OCC)(O)O |
Origin of Product |
United States |
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